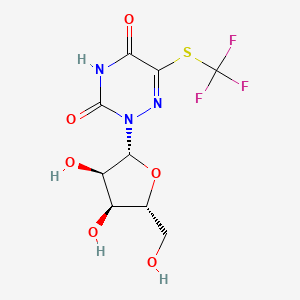
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- is a synthetic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and nitriles.
Introduction of the Ribofuranosyl Group: The ribofuranosyl group can be introduced through glycosylation reactions using ribofuranosyl donors and suitable catalysts.
Addition of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly for diseases where triazine derivatives have shown efficacy.
Industry: As a component in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- would involve its interaction with specific molecular targets and pathways. This could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Influence on Cellular Pathways: Affecting signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione Derivatives: Other derivatives with different substituents on the triazine ring.
Ribofuranosyl Compounds: Compounds with ribofuranosyl groups attached to different core structures.
Trifluoromethylthio Compounds: Compounds with trifluoromethylthio groups attached to various core structures.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- is unique due to the combination of its triazine core, ribofuranosyl group, and trifluoromethylthio substituent. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.
Properties
CAS No. |
113307-11-2 |
|---|---|
Molecular Formula |
C9H10F3N3O6S |
Molecular Weight |
345.25 g/mol |
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(trifluoromethylsulfanyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H10F3N3O6S/c10-9(11,12)22-6-5(19)13-8(20)15(14-6)7-4(18)3(17)2(1-16)21-7/h2-4,7,16-18H,1H2,(H,13,19,20)/t2-,3-,4-,7-/m1/s1 |
InChI Key |
XBGLGTSJGWSREU-WVQVIYPNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C(=N2)SC(F)(F)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=O)NC(=O)C(=N2)SC(F)(F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















